Axelopran

Descripción

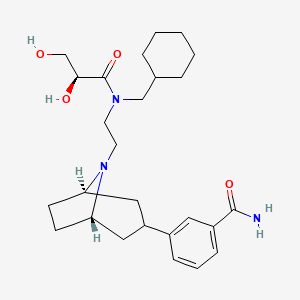

Structure

3D Structure

Propiedades

Número CAS |

949904-48-7 |

|---|---|

Fórmula molecular |

C26H39N3O4 |

Peso molecular |

457.6 g/mol |

Nombre IUPAC |

3-[(1R,5S)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide |

InChI |

InChI=1S/C26H39N3O4/c27-25(32)20-8-4-7-19(13-20)21-14-22-9-10-23(15-21)29(22)12-11-28(26(33)24(31)17-30)16-18-5-2-1-3-6-18/h4,7-8,13,18,21-24,30-31H,1-3,5-6,9-12,14-17H2,(H2,27,32)/t21?,22-,23+,24-/m0/s1 |

Clave InChI |

ATLYLVPZNWDJBW-NHYNNZIHSA-N |

SMILES isomérico |

C1CCC(CC1)CN(CCN2[C@@H]3CC[C@H]2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)[C@H](CO)O |

SMILES canónico |

C1CCC(CC1)CN(CCN2C3CCC2CC(C3)C4=CC(=CC=C4)C(=O)N)C(=O)C(CO)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

TD-1211; TD 1211; TD1211; Axelopran |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Axitinib in Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms through which axitinib exerts its anti-cancer effects. It consolidates preclinical and clinical data, details experimental methodologies, and visualizes key signaling pathways to offer a thorough resource for professionals in oncology research and drug development.

Core Mechanism of Action: Dual-Pronged Anti-Tumor Activity

Axitinib (marketed as Inlyta®) is a potent, second-generation, small-molecule tyrosine kinase inhibitor (TKI). Its primary and most well-characterized mechanism of action is the selective inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis. More recent evidence has uncovered a novel, secondary mechanism involving the Wnt/β-catenin signaling pathway, suggesting a more complex anti-tumor profile than previously understood.

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels. The VEGF signaling cascade is a central driver of this process. Axitinib exerts its anti-angiogenic effects by potently and selectively inhibiting VEGFR-1, VEGFR-2, and VEGFR-3 at subnanomolar concentrations.

By binding to the ATP-binding site of these receptors, axitinib blocks their autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways responsible for promoting endothelial cell proliferation, migration, survival, and permeability. The blockade of VEGFR signaling leads to a reduction in tumor vascularization, effectively impeding the delivery of oxygen and nutrients required for tumor growth and dissemination. In preclinical models, this manifests as regression of tumor vasculature, characterized by a loss of endothelial sprouts and decreased vessel density.

Beyond its anti-angiogenic role, axitinib has been shown to strikingly block Wnt/β-catenin signaling, a pathway frequently deregulated in various cancers. This action is independent of the classical GSK3β/APC complex. Instead, axitinib directly targets and stabilizes the E3 ubiquitin ligase SHPRH (SNF2, histone-linker, PHD and RING finger domain-containing helicase). The stabilized SHPRH then increases the ubiquitination and subsequent degradation of nuclear β-catenin. This novel mechanism suggests that axitinib could be therapeutically beneficial for cancers characterized by aberrant nuclear β-catenin activation.

Quantitative Data: In Vitro Potency and Clinical Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, demonstrating axitinib's potency and therapeutic efficacy.

Table 1: In Vitro Inhibitory Activity of Axitinib

| Target/Cell Line | IC50 Value (nM) | Assay Context | Reference |

|---|---|---|---|

| VEGFR-1 | 0.1 | Kinase Assay | |

| VEGFR-2 | 0.2 | Kinase Assay | |

| VEGFR-3 | 0.1 - 0.3 | Kinase Assay | |

| PDGFRβ | 1.6 | Kinase Assay | |

| c-Kit | 1.7 | Kinase Assay | |

| MGG8 (Glioblastoma Stem Cell) | 60 | Cell Viability | |

| MGG4 (Glioblastoma Stem Cell) | 2,100 | Cell Viability | |

| HUVEC (Endothelial Cells) | ~300 | Cell Viability | |

| SH-SY5Y (Neuroblastoma) | 274 | Cell Proliferation | |

| IGR-NB8 (Neuroblastoma) | 849 | Cell Proliferation | |

| A-498 (Renal Cell Carcinoma) | 13,600 (at 96h) | Cell Viability |

| Caki-2 (Renal Cell Carcinoma) | 36,000 (at 96h) | Cell Viability | |

Table 2: Preclinical Efficacy of Axitinib in Xenograft Models

| Cancer Type | Model | Dosage | Key Finding | Reference |

|---|---|---|---|---|

| Neuroblastoma | IGR-N91 Xenograft | 30 mg/kg BID | Significant tumor growth delay (11.4 days vs. control) | |

| Neuroblastoma | IGR-N91 Xenograft | 30 mg/kg BID | Significantly decreased microvessel density (21.27 vs. 48.79 in controls) | |

| Glioblastoma | MGG4 Intracranial | Not specified | Significantly extended median survival (80 vs. 75 days) | |

| GIST | GIST-T1 Xenograft | Not specified | Significant inhibition of tumor size and weight |

| Breast Cancer | BT474 Xenograft | 10-100 mg/kg | Significant growth inhibition and disruption of tumor microvasculature | |

Table 3: Clinical Efficacy of Axitinib in Advanced Renal Cell Carcinoma (RCC)

| Trial/Study | Patient Population | Treatment Arm | Median PFS (months) | ORR (%) | Median OS (months) | Reference |

|---|---|---|---|---|---|---|

| AXIS (Phase III) | Second-line mRCC | Axitinib | 6.7 | 19% | 20.1 | |

| AXIS (Phase III) | Second-line mRCC | Sorafenib | 4.7 | 9% | 19.2 | |

| Phase II | Cytokine-refractory mRCC | Axitinib | 15.7 | 44.2% | 29.9 | |

| Phase II | Sorafenib-refractory mRCC | Axitinib | 7.4 | 22.6% | 13.6 | |

| Phase II (FavorAx) | Second-line, favorable-risk mRCC | Axitinib | 19.0 | 31% | 29.4 |

| Phase II (Neoadjuvant) | Locally advanced non-metastatic ccRCC | Axitinib (12 weeks) | N/A | 45.8% (Partial Response) | N/A | |

Table 4: Clinical Efficacy of Axitinib in Other Cancers

| Cancer Type | Patient Population | Key Finding | Reference |

|---|---|---|---|

| Non-clear cell RCC | Temsirolimus-failed | Median PFS: 7.4 months; ORR: 37.5% | |

| Papillary RCC (first-line) | Metastatic pRCC | Median PFS: 23.8 weeks; Median OS: 18.9 months |

| Nasopharyngeal Carcinoma | Recurrent/Metastatic | Clinical Benefit Rate (3 months): 78.4% | |

Visualized Signaling Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the key molecular pathways and experimental procedures discussed.

Caption: Axitinib blocks VEGF binding to VEGFRs, inhibiting downstream PI3K/AKT and RAS/MEK/ERK pathways.

Caption: Axitinib stabilizes SHPRH, promoting nuclear β-catenin degradation and inhibiting oncogenesis.

Caption: Standard experimental workflow for determining the IC50 of axitinib on cancer cell lines.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of axitinib on various cancer cell lines.

-

Methodology:

-

Cell Seeding: Cancer cell lines (e.g., A-498, Caki-2, SH-SY5Y) are seeded into 96-well plates at a specified density (e.g., 5 x 10⁴ cells/well) and cultured for 24 hours to allow for adherence.

-

Treatment: Axitinib is added to the wells at a range of concentrations (e.g., 1 nM to 10 µM or higher). Vehicle-treated cells serve as a control.

-

Incubation: Cells are incubated with the drug for a specified duration, typically ranging from 72 to 96 hours.

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or MTS. The tetrazolium substrate is added to each well and incubated, allowing viable cells to convert it into a colored formazan product.

-

Data Analysis: The absorbance is read using a microplate reader. The results are used to plot a dose-response curve, from which the IC50 value (the drug concentration that inhibits cell growth by 50%) is calculated.

-

-

Objective: To measure the inhibitory effect of axitinib on the phosphorylation of specific RTKs like VEGFR-2.

-

Methodology:

-

Plate Coating: 96-well ELISA plates are coated with capture antibodies specific to the target receptor (e.g., anti-VEGFR2 antibody).

-

Cell Culture and Treatment: Cells overexpressing the target receptor (e.g., porcine aorta endothelial cells) are cultured and then treated with various concentrations of axitinib.

-

Cell Lysis and Lysate Application: Following treatment, cells are lysed, and the protein lysates are added to the antibody-coated wells. The captured receptor proteins bind to the antibodies.

-

Detection: A detection antibody that specifically recognizes the phosphorylated form of the target RTK is added. This is typically followed

-

The Discovery and Synthesis of Axelopran (TD-1211): A Peripherally Acting Mu-Opioid Receptor Antagonist

South San Francisco, CA – December 7, 2025 – Axelopran (TD-1211) is a peripherally restricted, orally administered, potent antagonist of the mu (µ)-opioid receptor, with similar affinity for the kappa (κ)-opioid receptor and a lower affinity for the delta (δ)-opioid receptor.[1] Developed by Theravance Biopharma, this compound was designed to treat opioid-induced constipation (OIC), a common and often debilitating side effect of opioid analgesics, without compromising their central pain-relieving effects.[2] More recently, its potential role in reversing opioid-induced immunosuppression in cancer patients has garnered significant interest. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, intended for researchers, scientists, and drug development professionals.

Discovery: A Multivalent and Physicochemical-Driven Approach

The discovery of this compound stemmed from a focused drug discovery program at Theravance Biopharma aimed at identifying peripherally selective µ-opioid receptor antagonists.[2] The program began with the optimization of the N-substituted-endo-3-(8-aza-bicyclo[3.2.1]oct-3-yl)-phenyl carboxamide series of µ-opioid receptor antagonists.[2]

Theravance employed a "multivalent" drug discovery approach, a strategy focused on designing medicines with multiple binding interactions to their target, coupled with a physicochemical property design strategy. This approach aimed to optimize the pharmacological profile of the lead compounds to ensure high potency and peripheral restriction, thereby minimizing central nervous system (CNS) penetration and preserving the analgesic effects of opioids.[2][3] The optimization process led to the identification of this compound (designated as compound 19i in the discovery publication) as a clinical candidate with a promising in vitro and in vivo profile for the treatment of OIC.[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from the core scaffold, 8-azabicyclo[3.2.1]octane. While the full, detailed synthetic route is proprietary, the key steps involve the formation of the substituted phenyl carboxamide and the subsequent attachment of the side chain containing the cyclohexylmethyl and dihydroxypropanoyl moieties. The synthesis is designed to produce the specific (1R,5S) stereoisomer of the 8-azabicyclo[3.2.1]octane core and the (S)-stereoisomer of the 2,3-dihydroxypropanoyl group, which are crucial for its pharmacological activity.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at µ-opioid receptors located in the gastrointestinal (GI) tract. Opioid analgesics, such as morphine, bind to these receptors in the myenteric plexus of the gut wall, leading to decreased acetylcholine release, which in turn reduces gut motility and secretion, causing constipation.[4] By blocking the binding of opioids to these peripheral µ-opioid receptors, this compound effectively reverses these effects, restoring normal GI function.

The signaling pathway of µ-opioid receptor activation involves coupling to inhibitory G-proteins (Gαi/o). Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[5] This cascade of events results in reduced neuronal excitability and decreased neurotransmitter release. This compound, as an antagonist, prevents this signaling cascade from being initiated by opioid agonists in the GI tract.

dot

References

An In-depth Technical Guide to the Pharmacological Profile of Axelopran

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Axelopran (formerly TD-1211) is a peripherally acting, orally bioavailable small molecule that functions as an antagonist at the μ-opioid receptor (MOR). It also exhibits antagonist activity at the κ-opioid (KOR) and δ-opioid (DOR) receptors. Developed by Theravance Biopharma and licensed to Glycyx, this compound's primary therapeutic indication is the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid analgesics. Its peripheral restriction, mediated by its properties as a P-glycoprotein (P-gp) substrate, is a key design feature intended to mitigate the gastrointestinal side effects of opioids without compromising their centrally mediated analgesic effects. Furthermore, emerging preclinical data suggests a potential role for this compound in oncology, specifically in overcoming opioid-induced immunosuppression when used in combination with checkpoint inhibitors. This guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor binding and functional activity, preclinical and clinical data, and the experimental methodologies used in its characterization.

Mechanism of Action

This compound functions as a competitive antagonist at opioid receptors, with the highest affinity for the μ-opioid receptor. Opioids exert their effects on the gastrointestinal (GI) tract by binding to MORs located on enteric neurons. This activation leads to a decrease in GI motility and secretion, resulting in constipation. By competitively blocking the binding of opioid agonists to these peripheral MORs, this compound normalizes gut transit and alleviates the symptoms of OIC.

A critical feature of this compound is its limited ability to cross the blood-brain barrier (BBB). This peripheral restriction is attributed to its chemical structure and its active transport out of the central nervous system (CNS) by the P-glycoprotein efflux pump. This ensures that this compound does not interfere with the analgesic effects of centrally acting opioids.

Recent preclinical studies have also highlighted a potential immunomodulatory role for this compound. Opioid-induced activation of MORs on immune cells can lead to immunosuppression, which may compromise the efficacy of cancer immunotherapies such as checkpoint inhibitors. By blocking these peripheral MORs, this compound may reverse this immunosuppressive effect and enhance the anti-tumor activity of these agents.

Signaling Pathway

The binding of opioid agonists to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound binds to the MOR but does not activate this downstream signaling. Instead, it prevents the agonist from binding and initiating the signal, thereby blocking the opioid's effects.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of radioligand binding and functional assays to determine its affinity and activity at the three main opioid receptor subtypes.

Receptor Binding Affinity

This compound demonstrates high affinity for the μ-opioid receptor, with slightly lower affinity for the κ- and δ-opioid receptors. The binding affinities, expressed as pKi and pKd values, are summarized in the table below.

| Receptor Subtype | Assay Type | Species/System | pKi | pKd | Reference |

| μ-Opioid (MOR) | Radioligand Binding | Human recombinant (CHO-K1 cells) | 9.8 | 9.7 | [1][2] |

| δ-Opioid (DOR) | Radioligand Binding | Human recombinant (CHO-K1 cells) | 8.8 | 8.6 | [1][2] |

| κ-Opioid (KOR) | Radioligand Binding | Guinea pig recombinant (CHO-K1 cells) | 9.9 | 9.9 | [1][2] |

Functional Antagonist Activity

Functional assays confirm that this compound acts as a potent antagonist at all three opioid receptors, with no evidence of agonist activity. These assays measure the ability of this compound to inhibit the functional response induced by a known opioid agonist.

| Receptor Subtype | Assay Type | Species/System | pKb / pA2 |

| μ-Opioid (MOR) | Functional Antagonism | Recombinant Expression System | 9.6 (pKb) |

| Guinea Pig Ileum | 10.1 (pA2) | ||

| δ-Opioid (DOR) | Functional Antagonism | Recombinant Expression System | 8.8 (pKb) |

| Hamster Vas Deferens | 8.4 (pKb) | ||

| κ-Opioid (KOR) | Functional Antagonism | Recombinant Expression System | 9.5 (pKb) |

| Guinea Pig Ileum | 8.8 (pA2) |

Preclinical Pharmacology

Pharmacokinetics

Preclinical pharmacokinetic studies have demonstrated that this compound is orally absorbed. Due to its substrate affinity for the P-glycoprotein transporter, its penetration into the central nervous system is limited, ensuring its peripheral selectivity.

| Species | Route of Administration | Bioavailability (%) | Cmax | Tmax | Half-life (t1/2) |

| Rat | Oral | Data not available | Data not available | Data not available | Data not available |

| Dog | Oral | Encouraging | Data not available | Data not available | Data not available |

Specific quantitative pharmacokinetic parameters from preclinical studies are not publicly available at this time.

In Vivo Efficacy Models

The in vivo efficacy of this compound has been evaluated in rodent models of opioid-induced gastrointestinal dysfunction. These studies have shown that orally administered this compound effectively reverses opioid-induced delays in gastric emptying and intestinal transit without affecting central opioid-mediated analgesia.

-

Loperamide-Induced Constipation in Rats: In this model, the μ-opioid agonist loperamide is used to induce constipation. This compound has been shown to dose-dependently inhibit the loperamide-induced delay in gastric emptying in rats.[3]

-

Morphine-Induced Delay in Gastric Emptying in Mice: Morphine, a centrally and peripherally acting opioid, is used to slow gastrointestinal transit. This compound has demonstrated efficacy in reversing this effect, indicating its ability to counteract the peripheral effects of opioids.

Clinical Pharmacology

This compound has completed Phase II clinical trials for the treatment of OIC in patients with chronic non-cancer pain. The results from these studies have supported its progression to Phase III development.

Phase II Clinical Trial Results

Multiple Phase II, randomized, double-blind, placebo-controlled studies have been conducted to evaluate the efficacy and safety of this compound in patients with OIC. The key findings from these trials include a dose-dependent increase in the number of spontaneous bowel movements (SBMs) and complete spontaneous bowel movements (CSBMs) compared to placebo.

| Trial Identifier | Patient Population | Doses Studied | Key Efficacy Endpoints | Key Findings |

| NCT01459926, NCT01401985, NCT01333540 | Chronic non-cancer pain with OIC | Multiple oral doses | Change from baseline in SBMs/CSBMs | This compound demonstrated a statistically significant, dose-dependent increase in SBMs and CSBMs versus placebo. |

Detailed quantitative results from the Phase II trials, including specific changes in SBM frequency and Bowel Function Index (BFI) scores, are not yet fully published.

Safety and Tolerability

Across the Phase II clinical program, this compound has been generally well-tolerated. The adverse event profile was consistent with other peripherally acting opioid antagonists.

Experimental Protocols

Radioligand Binding Assay (Generic Protocol)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

-

Objective: To determine the binding affinity of this compound for μ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes from CHO-K1 cells expressing recombinant human μ and δ, or guinea pig κ opioid receptors.

-

Radioligand: e.g., [³H]diprenorphine, a non-selective opioid antagonist.

-

Test compound: this compound at various concentrations.

-

Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate a fixed concentration of the radioligand with varying concentrations of this compound in the presence of the cell membranes.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay (Generic Protocol)

This assay measures the functional activity of a compound as an agonist or antagonist at a GPCR.

-

Objective: To determine the functional antagonist activity of this compound at opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

Guanosine diphosphate (GDP).

-

A known opioid agonist (e.g., DAMGO for MOR).

-

Test compound: this compound at various concentrations.

-

Assay buffer.

-

-

Procedure:

-

Incubate cell membranes with GDP, the opioid agonist, and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

After incubation, terminate the reaction by rapid filtration.

-

Measure the amount of [³⁵S]GTPγS bound to the membranes.

-

-

Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is quantified to determine its antagonist potency (pA2 or pKb).

In Vivo Model of Opioid-Induced Constipation (Generic Protocol)

This protocol describes a general method for evaluating the efficacy of a test compound in a rodent model of OIC.

-

Objective: To assess the in vivo efficacy of this compound in reversing opioid-induced delays in gastrointestinal transit.

-

Animals: Male Wistar rats or Swiss Webster mice.

-

Procedure:

-

Induction of Constipation: Administer an opioid agonist such as loperamide (e.g., 1.5 mg/kg, s.c.) or morphine (e.g., 1 mg/kg, s.c.).

-

Test Compound Administration: Administer this compound orally at various doses at a specified time relative to the opioid administration.

-

Measurement of GI Transit: Administer a non-absorbable marker (e.g., charcoal meal) orally. After a set period, euthanize the animals and measure the distance traveled by the marker in the small intestine or the amount of marker remaining in the stomach.

-

-

Endpoint: The primary endpoint is the percentage of inhibition of the opioid-induced delay in GI transit.

Conclusion

This compound is a potent, peripherally selective opioid antagonist with a well-characterized in vitro and preclinical profile. Its mechanism of action, centered on the blockade of peripheral μ-opioid receptors in the gastrointestinal tract, makes it a promising therapeutic agent for the management of opioid-induced constipation. Clinical data from Phase II trials have demonstrated its efficacy and tolerability, supporting its continued development. Furthermore, the emerging potential of this compound in immuno-oncology warrants further investigation. This technical guide provides a comprehensive foundation for understanding the pharmacological properties of this compound for researchers and professionals in the field of drug development.

References

Axelopran: A Peripherally Restricted μ-Opioid Antagonist for Opioid-Induced Constipation

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Opioid analgesics are a cornerstone of pain management; however, their use is frequently associated with debilitating side effects, most notably opioid-induced constipation (OIC). OIC arises from the activation of μ-opioid receptors (MOR) in the gastrointestinal (GI) tract, leading to decreased motility and fluid secretion. Axelopran (formerly TD-1211) is a peripherally restricted μ-opioid receptor antagonist designed to mitigate OIC without compromising the centrally mediated analgesic effects of opioids. Its mechanism of action relies on its limited ability to cross the blood-brain barrier (BBB), thereby selectively targeting peripheral opioid receptors in the gut. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its pharmacology, efficacy, and the experimental methodologies used in its evaluation.

Chemical Structure and Properties

-

IUPAC Name: 3-[(1R,5S)-8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide

-

Chemical Formula: C₂₆H₃₉N₃O₄

-

Molecular Weight: 457.61 g/mol

-

CAS Number: 949904-48-7

Non-Clinical Pharmacology

In Vitro Pharmacology

This compound is a potent antagonist of the μ-opioid receptor with a distinct binding profile compared to other peripherally acting mu-opioid receptor antagonists (PAMORAs). While it also exhibits affinity for kappa (κ) and delta (δ) opioid receptors, its primary action is at the μ-opioid receptor.

Table 1: In Vitro Receptor Binding and Functional Activity of this compound [1]

| Parameter | μ-Opioid Receptor (human) | δ-Opioid Receptor (human) | κ-Opioid Receptor (guinea pig) |

| Binding Affinity (pKd) | 9.7 | 8.6 | 9.9 |

| Functional Antagonism (pKb) | 9.6 | 8.8 | 9.5 |

| Functional Antagonism (pA2) | 10.1 (guinea pig ileum) | - | 8.8 (guinea pig ileum) |

| Functional Antagonism (pKb) | - | 8.4 (hamster vas deferens) | - |

Preclinical Efficacy Models

The efficacy of this compound in mitigating opioid-induced effects on gastrointestinal motility has been demonstrated in various preclinical models.

Table 2: Preclinical In Vivo Efficacy of this compound [1]

| Model | Species | Opioid Agonist | This compound Effect |

| Gastrointestinal Transit (Charcoal Meal) | Rat | Morphine | Dose-dependent reversal of morphine-induced delay in transit |

| Gastric Emptying | Rat | Loperamide | Inhibition of loperamide-induced delay in gastric emptying[2] |

Peripheral Restriction and Central Nervous System (CNS) Safety

A key feature of this compound is its peripheral restriction, which is attributed to its properties as a P-glycoprotein (P-gp) substrate[1]. P-gp is an efflux transporter highly expressed at the blood-brain barrier, actively limiting the entry of its substrates into the CNS.

Table 3: Assessment of this compound's CNS Penetration [1]

| Assay | Species | Finding | Implication |

| Morphine-induced Anti-nociception (Hot Plate Test) | Rat, Dog | No inhibition of morphine's analgesic effect | Lack of central μ-opioid receptor antagonism |

| Morphine-dependent Withdrawal Response | Mouse | No induction of CNS withdrawal symptoms | Minimal CNS penetration |

Clinical Development

This compound has undergone Phase 2 clinical trials for the treatment of OIC in patients with chronic non-cancer pain.

Phase 2b Clinical Trial (NCT01459926)

This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of this compound in patients with OIC.

Table 4: Efficacy Results from Phase 2b Study of this compound in OIC [2]

| Endpoint | Placebo | This compound (5 mg) | This compound (10 mg) | This compound (15 mg) |

| Change from Baseline in Weekly Spontaneous Bowel Movements (SBMs) | Increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| Change from Baseline in Weekly Complete Spontaneous Bowel Movements (CSBMs) | Increase | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase |

| Responder Rate (% of patients with ≥3 SBMs/week and an increase of ≥1 SBM/week) | - | - | - | 70% |

Safety and Tolerability

In clinical trials, this compound was generally well-tolerated. The most commonly reported adverse events were gastrointestinal in nature, including diarrhea, nausea, and abdominal pain[2]. These events were typically mild to moderate in severity and often occurred at the beginning of treatment[2]. No serious adverse events related to the treatment were reported[2].

Signaling Pathways and Experimental Workflows

Mu-Opioid Receptor Signaling Pathway

The binding of an opioid agonist to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, reduction in cyclic AMP (cAMP) levels, and modulation of ion channel activity. This ultimately results in decreased neuronal excitability and, in the gut, reduced peristalsis and secretion. This compound, as a competitive antagonist, blocks the binding of opioid agonists to the receptor, thereby preventing these downstream effects.

Caption: Mu-Opioid Receptor Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow for In Vitro Receptor Binding Assay

Radioligand binding assays are crucial for determining the affinity of a compound for its target receptor. In the case of this compound, these assays quantify its ability to displace a radiolabeled ligand from the μ, δ, and κ opioid receptors.

Caption: Workflow for a competitive radioligand binding assay to determine this compound's affinity.

Experimental Workflow for In Vivo Gastrointestinal Motility Study (Charcoal Meal Test)

The charcoal meal test is a common in vivo model to assess the effects of drugs on gastrointestinal transit. This assay was used to demonstrate this compound's ability to counteract opioid-induced constipation.

Caption: Workflow for the in vivo charcoal meal test to assess gastrointestinal motility.

Detailed Experimental Protocols

In Vitro Opioid Receptor Binding Assay (General Protocol)

-

Objective: To determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

-

Materials:

-

Cell membranes from CHO-K1 cells stably expressing human μ, δ, or guinea pig κ opioid receptors.

-

Radioligand: [³H]-Diprenorphine (a non-selective opioid antagonist).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [³H]-Diprenorphine and varying concentrations of this compound in the assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled opioid ligand (e.g., naloxone).

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The IC₅₀ (concentration of this compound that inhibits 50% of specific radioligand binding) is determined from competition binding curves.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

In Vitro Functional Antagonism Assay (GTPγS Binding Assay - General Protocol)

-

Objective: To determine the functional antagonist activity (pKb) of this compound at opioid receptors.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Opioid agonist (e.g., DAMGO for MOR).

-

Test compound: this compound.

-

Assay buffer.

-

-

Procedure:

-

Cell membranes are pre-incubated with GDP.

-

A fixed concentration of the opioid agonist is added in the presence of varying concentrations of this compound.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The mixture is incubated to allow for G-protein activation and binding of [³⁵S]GTPγS.

-

The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS by filtration.

-

Radioactivity is quantified by scintillation counting.

-

The ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is used to determine its antagonist potency (pKb or pA2).

-

In Vivo Gastrointestinal Motility (Charcoal Meal Test in Rats - General Protocol)

-

Objective: To evaluate the effect of this compound on opioid-induced delay in gastrointestinal transit.

-

Animals: Male Wistar rats.

-

Materials:

-

Opioid agonist (e.g., morphine).

-

Test compound: this compound.

-

Charcoal meal (e.g., 5-10% charcoal suspension in 5-10% gum acacia).

-

-

Procedure:

-

Rats are fasted overnight with free access to water.

-

Animals are treated with the opioid agonist to induce constipation.

-

Subsequently, different groups of animals are treated with varying doses of this compound or vehicle.

-

After a set period, a charcoal meal is administered orally.

-

After another defined period, the animals are euthanized.

-

The small intestine is carefully removed, and the total length from the pylorus to the cecum is measured.

-

The distance traveled by the charcoal meal from the pylorus is also measured.

-

The percent of intestinal transit is calculated as: (distance traveled by charcoal / total length of the small intestine) x 100.

-

P-glycoprotein Substrate Assessment (Caco-2 Permeability Assay - General Protocol)

-

Objective: To determine if this compound is a substrate of the P-gp efflux transporter.

-

Cell Line: Caco-2 human colorectal adenocarcinoma cells, which differentiate into a polarized monolayer expressing P-gp.

-

Procedure:

-

Caco-2 cells are seeded on permeable supports in a transwell plate and cultured until a confluent monolayer is formed.

-

The permeability of this compound is assessed in two directions: apical-to-basolateral (A-B) and basolateral-to-apical (B-A).

-

The experiment is conducted in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

-

The concentration of this compound in the donor and receiver compartments is measured at various time points using LC-MS/MS.

-

The apparent permeability coefficient (Papp) is calculated for both directions.

-

An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of a P-gp inhibitor confirms that the compound is a P-gp substrate.

-

Conclusion

This compound is a potent, peripherally restricted μ-opioid receptor antagonist with a well-defined preclinical and clinical profile. Its mechanism of action, centered on the selective blockade of peripheral opioid receptors in the gastrointestinal tract, has been substantiated through a variety of in vitro and in vivo studies. The data from these studies demonstrate its potential to effectively treat opioid-induced constipation without compromising central analgesia. The detailed methodologies provided in this guide offer a framework for the continued research and development of peripherally acting opioid antagonists, a critical area in supportive care for patients requiring chronic opioid therapy.

References

Axelopran: A Peripherally-Acting Mu-Opioid Receptor Antagonist for the Reversal of Opioid-Induced Immunosuppression

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Opioids, the cornerstone of management for moderate to severe pain, are known to have a range of side effects. Among the most significant, particularly in the context of oncology and immunotherapy, is opioid-induced immunosuppression (OIS). This phenomenon can blunt the patient's anti-tumor immune response and potentially compromise the efficacy of life-saving treatments like immune checkpoint inhibitors. Axelopran (formerly TD-1211) is a peripherally restricted mu-opioid receptor antagonist (PAMORA) designed to mitigate the undesirable peripheral effects of opioids without compromising their central analgesic action.[1][2] This technical guide provides an in-depth overview of the core mechanism of this compound in blocking OIS, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.

Core Mechanism of Action

Opioids, such as morphine, exert their immunosuppressive effects primarily through the activation of mu-opioid receptors (OPRM1) expressed on various immune cells, including CD4+ and CD8+ T-lymphocytes.[1][3] This activation in the periphery leads to a suppression of the anti-tumor immune response, characterized by reduced infiltration of T-cells into the tumor microenvironment.[1][3] This can consequently diminish the effectiveness of immunotherapies that rely on a robust T-cell response, such as anti-PD-1 therapy.[1][3]

This compound is a potent, peripherally-acting antagonist of the mu-opioid receptor.[1] Due to its chemical structure, it has limited ability to cross the blood-brain barrier, thereby confining its action to the periphery.[1] By competitively binding to and blocking peripheral mu-opioid receptors on immune cells, this compound prevents morphine and other opioids from exerting their immunosuppressive effects.[1][3] This restores the normal function of immune cells, including their ability to infiltrate tumors and mediate anti-cancer activity, thus preserving the efficacy of concurrent immunotherapies.[3][4] The clinical-stage biopharmaceutical company, Glycyx, is currently developing this compound to address opioid-induced immunotherapy failure (OIIF) in cancer patients and has an active Investigational New Drug (IND) application for human trials.[5][6]

Quantitative Data from Preclinical Studies

The efficacy of this compound in reversing opioid-induced immunosuppression and restoring the anti-tumor effects of immunotherapy has been demonstrated in preclinical models. The following tables summarize key quantitative findings from a syngeneic orthotopic mouse model of oral squamous cell carcinoma.[3][7][8]

Table 1: Effect of Morphine, Anti-PD-1, and this compound on Tumor Volume

| Treatment Group | Mean Tumor Volume (mm³) (Approximate) | Percentage Change from Morphine + IgG |

| Vehicle + IgG | ~100 | - |

| Morphine + IgG | ~120 | 0% |

| Vehicle + anti-PD-1 | ~50 | -58% |

| Morphine + anti-PD-1 | ~110 | -8% |

| Morphine + this compound + anti-PD-1 | ~40 | -67% |

Data are approximated from graphical representations in McIlvried et al., 2024.[7][8]

Table 2: Effect of Morphine, Anti-PD-1, and this compound on Tumor Infiltration of CD8+ T-Cells

| Treatment Group | Mean CD8+ T-Cells (% of CD45+ cells) (Approximate) | Percentage Change from Morphine + IgG |

| Vehicle + IgG | ~15% | - |

| Morphine + IgG | ~5% | 0% |

| Vehicle + anti-PD-1 | ~25% | +400% |

| Morphine + anti-PD-1 | ~8% | +60% |

| Morphine + this compound + anti-PD-1 | ~20% | +300% |

Data are approximated from graphical representations in McIlvried et al., 2024.[8] One study noted a 75±5% reduction in CD8+ T cells in morphine-treated mice compared to sham-treated mice.

Experimental Protocols

Syngeneic Orthotopic Mouse Model of Oral Squamous Cell Carcinoma

This protocol describes the in vivo model used to evaluate the interplay between morphine, this compound, and anti-PD-1 immunotherapy.[3][7][8]

-

Cell Line: Mouse oral cancer cell line 1 (MOC1).

-

Animal Model: C57BL/6 mice.

-

Tumor Implantation: MOC1 cells are injected into the tongues of the mice to establish orthotopic tumors.

-

Treatment Groups:

-

Vehicle (saline) + IgG control antibody

-

Morphine + IgG control antibody

-

Vehicle + anti-PD-1 antibody

-

Morphine + anti-PD-1 antibody

-

Morphine + this compound + anti-PD-1 antibody

-

-

Drug Administration:

-

Morphine: Administered at a dose of 10 mg/kg intraperitoneally (i.p.) twice daily for 4.5 days.[3]

-

This compound: Administered at a dose of 1 mg/kg i.p. co-injected with morphine.[3]

-

Anti-PD-1 Antibody: Administered at a dose of 250 µg per mouse via i.p. injection on days 6, 8, and 10 following the initiation of morphine/vehicle treatment.[7][8]

-

-

Endpoint Analysis: Tumor volume is measured using calipers. Tumors are harvested 48 hours after the final anti-PD-1 dose for analysis of tumor-infiltrating lymphocytes by flow cytometry.[7][8]

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the general steps for isolating and analyzing TILs from tumor tissue.[1][9][10]

-

Tumor Digestion: Harvested tumors are mechanically minced and then enzymatically digested (e.g., using a cocktail of Collagenase D and DNAse I) to create a single-cell suspension.[10]

-

Leukocyte Isolation: The single-cell suspension is subjected to density gradient centrifugation (e.g., using Lympholyte) to separate leukocytes from tumor cells and debris.[10]

-

Cell Staining: The isolated leukocytes are stained with a panel of fluorescently-labeled antibodies against cell surface and intracellular markers. A typical panel for T-cell analysis includes:

-

A viability dye to exclude dead cells.

-

CD45 to identify all hematopoietic cells.

-

CD3 to identify T-lymphocytes.

-

CD4 to identify helper T-cells.

-

CD8 to identify cytotoxic T-cells.

-

Foxp3 for regulatory T-cells (intracellular stain).

-

PD-1 to assess T-cell exhaustion.

-

-

Data Acquisition: Stained cells are analyzed on a multi-color flow cytometer.

-

Data Analysis: The resulting data is analyzed using specialized software (e.g., FlowJo) to quantify the populations of different immune cell subsets within the tumor.[10]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

References

- 1. Flow Cytometry-Based Isolation and Therapeutic Evaluation of Tumor-Infiltrating Lymphocytes in a Mouse Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Mu Opioid Receptor Expression in Developing T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | The Role of Opioid Receptors in Immune System Function [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Groundbreaking Research from UPMC Highlights Opioids' Suppressive Impact on Immune Checkpoint Inhibitors and the Potential of this compound, an Opioid Antagonist to Reverse It - BioSpace [biospace.com]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer [bio-protocol.org]

- 10. Flow cytometry analysis of tumor-infiltrating lymphocytes and apoptosis [bio-protocol.org]

Preclinical Cancer Models for Axelopran Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axelopran (formerly TD-1211) is a peripherally acting μ-opioid receptor (MOR) antagonist that has shown promise in preclinical cancer research. Its mechanism of action primarily revolves around mitigating the immunosuppressive effects of opioids, which are commonly used for pain management in cancer patients. By blocking peripheral MORs, this compound may enhance the efficacy of immunotherapies, such as checkpoint inhibitors, and potentially exert direct anti-tumor effects. This guide provides a comprehensive overview of the preclinical models used to investigate this compound's therapeutic potential in oncology, detailing experimental protocols, summarizing key findings, and illustrating the underlying biological pathways.

Core Concepts: Mechanism of Action

This compound's primary target is the μ-opioid receptor (OPRM1), a G-protein coupled receptor.[1] Activation of MOR by endogenous or exogenous opioids can promote tumor growth through several mechanisms:

-

Immunosuppression: Opioids can suppress the function of various immune cells, including T cells and natural killer (NK) cells, thereby hindering the body's natural anti-tumor immune response.[2]

-

Direct Effects on Tumor Cells: MOR activation has been linked to signaling pathways that promote cancer cell proliferation, survival, and epithelial-mesenchymal transition (EMT).[3]

-

Angiogenesis: Opioids can stimulate the formation of new blood vessels, which are essential for tumor growth and metastasis.[1]

This compound, being a peripherally restricted antagonist, blocks these pro-tumoral effects in the tumor microenvironment without interfering with the central analgesic effects of opioids.[4]

Preclinical Models and Experimental Data

A variety of preclinical models have been employed to evaluate the efficacy of this compound in different cancer types. These models range from in vitro cell cultures to in vivo animal models, each offering unique insights into the drug's mechanism of action.

Syngeneic Mouse Models

Syngeneic mouse models, which utilize immunocompetent mice, are crucial for studying immunotherapies as they allow for the investigation of interactions between the tumor, the host immune system, and the therapeutic agent.[5]

The MOC1 and MOC2 syngeneic mouse models of oral squamous cell carcinoma have been instrumental in demonstrating this compound's ability to reverse opioid-induced immunosuppression and enhance the efficacy of anti-PD-1 therapy.[1]

Quantitative Data Summary

| Treatment Group | Tumor Volume Reduction (relative to Morphine + Anti-PD-1) | CD8+ T Cell Infiltration (relative to Morphine + Anti-PD-1) | Survival |

| Morphine + Anti-PD-1 | Baseline | Baseline | Baseline |

| Morphine + Anti-PD-1 + this compound | Significant Decrease | Significant Increase | Improved |

| Anti-PD-1 alone | Significant Decrease | Significant Increase | Improved |

Note: Specific quantitative data from publicly available sources is limited. The table reflects the qualitative findings of "significant" changes reported in the literature.

The MC38 syngeneic colorectal cancer model has been used to assess the combination of this compound with anti-PD-1 antibodies.[1]

Quantitative Data Summary

| Treatment Group | Tumor Growth Inhibition (TGI) (%) | Survival Rate (%) |

| Control | 0 | 0 |

| Anti-PD-1 | 33 | Not Reported |

| This compound + Anti-PD-1 | Synergistic Increase (data not specified) | Increased |

Note: While studies report a synergistic effect, specific TGI percentages for the combination are not detailed in the available literature.

Zebrafish Melanoma Model

The zebrafish embryo model offers a high-throughput platform for studying tumor growth and metastasis in a transparent organism. This model has been used to test the direct effects of this compound on melanoma cells.[1]

Quantitative Data Summary

| Treatment Group | Primary Tumor Size (relative to control) | Metastatic Cell Count (relative to control) |

| Control | Baseline | Baseline |

| This compound | Significant Reduction | Significant Reduction |

Note: Quantitative data is not available in the reviewed literature. The table reflects the reported "significant impact."

In Ovo (Chicken Egg) Breast Cancer Model

The chorioallantoic membrane (CAM) of a chicken egg provides a vascularized environment to study tumor growth, angiogenesis, and metastasis. This model has been utilized to investigate the effects of this compound on breast cancer.[1]

Quantitative Data Summary

| Treatment Group | Tumor Weight (relative to control) | Angiogenesis (Vessel Density) | Metastasis |

| Control | Baseline | Baseline | Baseline |

| This compound | Significant Reduction | Reduced | Reduced |

Note: Specific quantitative data is not available in the reviewed literature. The table reflects the reported "significant impact."

Detailed Experimental Protocols

Syngeneic Mouse Model of Head and Neck Squamous Cell Carcinoma (HNSCC)

This protocol outlines the key steps for establishing an orthotopic HNSCC model and evaluating the efficacy of this compound in combination with an immune checkpoint inhibitor.

Cell Lines and Animals:

-

Cell Lines: MOC1 or MOC2 (Mouse Oral Cancer) cell lines.[2][6]

-

Animals: C57BL/6 mice (immunocompetent).[6]

Experimental Procedure:

-

Cell Culture: Culture MOC1 or MOC2 cells in appropriate media until they reach the desired confluency for injection.

-

Tumor Inoculation:

-

Anesthetize C57BL/6 mice.

-

Inject 7.5 x 10^5 MOC1 cells or 2 x 10^4 MOC2 cells in a 1:1 mixture of DMEM and Matrigel into the anterior lateral portion of the tongue.[4]

-

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: (length × width²) / 2.

-

Treatment Regimen (Example):

-

Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.

-

Morphine Administration: Administer morphine (e.g., 10 mg/kg, subcutaneously, twice daily) to induce an immunosuppressive state.

-

This compound Administration: Administer this compound (e.g., 1 mg/kg, intraperitoneally, daily).

-

Anti-PD-1 Administration: Administer an anti-PD-1 antibody (e.g., 200 µg per mouse, intraperitoneally, every 3 days for a specified number of doses).[7]

-

-

Endpoint Analysis:

-

Tumor Growth: Continue to monitor tumor volume throughout the study.

-

Survival: Monitor survival of the animals.

-

Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs)).

-

Immunohistochemistry: Perform immunohistochemical staining of tumor sections to visualize immune cell infiltration.

-

Signaling Pathways and Experimental Workflows

μ-Opioid Receptor Signaling in Cancer

Activation of the μ-opioid receptor by opioids triggers a cascade of intracellular signaling events that can promote cancer progression and suppress anti-tumor immunity. This compound acts by blocking the initial step in this pathway.

Caption: μ-Opioid receptor signaling cascade in cancer cells and immune cells.

Generalized Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for assessing the efficacy of this compound in a syngeneic mouse model.

Caption: Generalized workflow for in vivo efficacy studies of this compound.

Conclusion

Preclinical models have been instrumental in elucidating the potential of this compound as an adjunctive therapy in cancer treatment. The data, primarily from syngeneic mouse models, suggest that by antagonizing peripheral μ-opioid receptors, this compound can counteract opioid-induced immunosuppression and enhance the anti-tumor activity of immune checkpoint inhibitors. Further research is warranted to fully quantify these effects across various cancer types and to translate these promising preclinical findings into clinical benefits for cancer patients. The detailed methodologies and conceptual frameworks provided in this guide aim to facilitate the design and execution of future studies in this important area of immuno-oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. Patient-derived zebrafish xenografts of uveal melanoma reveal ferroptosis as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of opioids and mu-opioid receptors on oncologic metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioid Receptor-Mediated and Non-Opioid Receptor-Mediated Roles of Opioids in Tumour Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. From Tank to Treatment: Modeling Melanoma in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Axelopran: An In-Depth Technical Guide on its Affinity for Kappa and Delta Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and functional activity of axelopran (TD-1211) at kappa opioid receptors (KOR) and delta opioid receptors (DOR). This compound is recognized as a peripherally restricted, neutral opioid receptor antagonist.[1] This document compiles available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development.

Quantitative Data Summary

The binding affinity and functional antagonist activity of this compound at kappa and delta opioid receptors have been characterized in several studies. The following tables summarize the key quantitative data. For ease of comparison, binding affinities are presented as pKi, pKd, and Ki values, and functional antagonist potencies are presented as pKb and pA2 values.

Table 1: this compound Binding Affinity at Kappa and Delta Opioid Receptors

| Receptor Subtype | Species/System | Parameter | Value | Reference |

| Kappa (κ) | Guinea Pig Recombinant (CHO-K1 cells) | pKd | 9.9 | [1] |

| Ki (nM) | ~0.13 | Calculated | ||

| pKi | 9.9 | [2] | ||

| Ki (nM) | ~0.13 | Calculated | ||

| Unknown | Ki (nM) | 40 | [3] | |

| Delta (δ) | Human Recombinant (CHO-K1 cells) | pKd | 8.6 | [1] |

| Ki (nM) | ~2.51 | Calculated | ||

| pKi | 8.8 | [2] | ||

| Ki (nM) | ~1.58 | Calculated | ||

| Unknown | Ki (nM) | 4.4 | [3] |

Note: Ki values were calculated from pKd and pKi values using the formula Ki = 10-X M, and then converted to nM. The significant discrepancy in the reported Ki values for the kappa opioid receptor should be noted for future experimental design.

Table 2: this compound Functional Antagonist Activity at Kappa and Delta Opioid Receptors

| Receptor Subtype | Species/System | Parameter | Value | Reference |

| Kappa (κ) | Guinea Pig Recombinant (CHO-K1 cells) | pKb | 9.5 | [1] |

| Guinea Pig Ileum (native tissue) | pA2 | 8.8 | [1] | |

| Delta (δ) | Human Recombinant (CHO-K1 cells) | pKb | 8.8 | [1] |

| Hamster Vas Deferens (native tissue) | pKb | 8.4 | [1] |

Experimental Protocols

Detailed methodologies for determining the binding affinity and functional activity of compounds like this compound are crucial for the reproducibility and interpretation of results. The following are representative protocols for radioligand competition binding assays and GTPγS functional assays.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Materials:

-

Receptor Source: Cell membranes from cell lines (e.g., CHO-K1) stably expressing the human delta or guinea pig kappa opioid receptor.

-

Radioligand: A tritiated or iodinated ligand with high affinity and selectivity for the target receptor (e.g., [³H]U-69,593 for KOR, [³H]naltrindole for DOR).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., unlabeled naloxone or the respective selective agonist/antagonist) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

2. Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor of interest in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Controls:

-

Total Binding: Incubate membranes with only the radioligand.

-

Non-specific Binding: Incubate membranes with the radioligand and a high concentration of the non-specific binding control.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation by an agonist. To determine the antagonist properties of this compound, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

1. Materials:

-

Receptor Source: Cell membranes expressing the opioid receptor of interest.

-

Radioligand: [³⁵S]GTPγS.

-

Agonist: A known agonist for the target receptor (e.g., U-50,488 for KOR, SNC80 for DOR).

-

Test Compound: this compound.

-

GDP: Guanosine diphosphate.

-

Assay Buffer: Typically contains HEPES, MgCl₂, and NaCl.

-

Filtration Apparatus: Cell harvester and glass fiber filters.

-

Scintillation Counter.

2. Procedure:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, add the assay buffer, GDP, receptor membranes, and varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of the respective agonist to stimulate the receptor.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis:

-

Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration in the presence of the agonist.

-

Determine the IC50 of this compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

-

The antagonist constant (Kb) can be calculated from the IC50 values obtained at different agonist concentrations using the Schild equation. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve, can also be determined.

-

Mandatory Visualizations

Signaling Pathway

Caption: Opioid receptor antagonist signaling pathway.

Experimental Workflow: Radioligand Competition Binding Assay

Caption: Workflow for a radioligand competition binding assay.

Experimental Workflow: [³⁵S]GTPγS Functional Assay

References

Methodological & Application

Axelopran Protocol for In Vivo Mouse Models: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Axelopran (formerly TD-1211) is a peripherally acting mu (µ)-opioid receptor antagonist (PAMORA) under investigation for its potential to mitigate the gastrointestinal side effects of opioid analgesics, primarily opioid-induced constipation (OIC). Additionally, recent preclinical studies have highlighted its potential role in cancer immunotherapy by counteracting opioid-induced immunosuppression. These application notes provide detailed protocols for utilizing this compound in in vivo mouse models for both OIC and cancer immunotherapy research.

Mechanism of Action

Opioids exert their analgesic effects by binding to µ-opioid receptors in the central nervous system (CNS). However, they also bind to µ-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract, leading to decreased motility, increased fluid absorption, and consequently, constipation. This compound is designed to selectively block these peripheral µ-opioid receptors in the gut without crossing the blood-brain barrier, thereby alleviating OIC without compromising the central analgesic effects of opioids. In the context of oncology, opioids have been shown to have immunosuppressive effects, potentially hindering the efficacy of immunotherapies. By blocking peripheral opioid receptors on immune cells, this compound may reverse this immunosuppression and enhance anti-tumor immune responses.

Signaling Pathway of this compound in Opioid-Induced Constipation

Application Notes and Protocols: Dose-Dependent Inhibition of Gastric Emptying by Axelopran

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Axelopran (TD-1211), a peripherally acting mu-opioid receptor antagonist (PAMORA), and its dose-dependent effects on gastric emptying. The provided protocols and data are intended to guide researchers in designing and interpreting experiments to evaluate the efficacy of this compound and similar compounds in mitigating opioid-induced gastrointestinal dysfunction.

Introduction

Opioid analgesics are potent pain relievers, but their use is frequently associated with significant gastrointestinal side effects, most notably opioid-induced constipation (OIC) and delayed gastric emptying.[1] These effects are primarily mediated by the activation of mu-opioid receptors in the enteric nervous system, which leads to decreased gastrointestinal motility. This compound is a peripherally restricted mu-opioid receptor antagonist designed to counteract these adverse effects without compromising the central analgesic properties of opioids.[2] Preclinical studies have demonstrated that this compound effectively reverses opioid-induced delays in gastric emptying in a dose-dependent manner.[3]

Mechanism of Action

Opioids, such as loperamide or morphine, bind to mu-opioid receptors on enteric neurons. This binding initiates a G-protein coupled signaling cascade that inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. The downstream effects include a decrease in the release of excitatory neurotransmitters like acetylcholine, which are crucial for stimulating smooth muscle contractions and promoting gastric motility. The result is a slowing of gastric emptying and intestinal transit.[4]

This compound acts as a competitive antagonist at these peripheral mu-opioid receptors. By binding to the receptors, it blocks the action of opioid agonists, thereby preventing the inhibitory signaling cascade. This restores normal neurotransmitter release and gastrointestinal motility. Due to its limited ability to cross the blood-brain barrier, this compound's effects are confined to the periphery, preserving the central analgesic effects of opioids.[5][6]

Data Presentation: Dose-Dependent Reversal of Opioid-Induced Gastric Emptying Delay

The following table summarizes preclinical data on the efficacy of this compound in reversing loperamide-induced delays in gastric emptying in a rat model. The data is presented as the percent reversal of the delay, where 0% represents the maximal delay induced by loperamide and 100% represents a complete return to baseline gastric emptying rates.

| This compound (TD-1211) Dose (mg/kg, oral) | Mean Percent Reversal of Loperamide-Induced Delay (%) |

| 0.1 | ~20% |

| 0.3 | ~50% |

| 1.0 | ~80% |

| 3.0 | ~95% |

Data is extrapolated from graphical representations in preclinical studies.[3][5] The experiment measured the reversal of gastric emptying inhibition induced by the peripheral opioid agonist loperamide.

Key Experimental Protocols

1. Preclinical Evaluation of Gastric Emptying in a Rodent Model (Phenol Red Meal Assay)

This protocol describes a common method for assessing gastric emptying in rats or mice to evaluate the efficacy of a test compound like this compound in reversing opioid-induced gastroparesis.[5]

Materials:

-

Test Compound: this compound (TD-1211)

-

Opioid Agonist: Loperamide

-

Phenol Red Meal: 1.5% methylcellulose in water containing 0.5 mg/mL phenol red

-

Vehicle for this compound and Loperamide (e.g., 0.5% methylcellulose)

-

0.1 N NaOH

-

Trichloroacetic acid (TCA), 20% w/v

-

Spectrophotometer

-

Oral gavage needles

-

Surgical instruments for dissection

Procedure:

-

Animal Acclimation and Fasting: Male Sprague-Dawley rats are acclimated for at least 3 days before the experiment. Animals are fasted overnight (approximately 18 hours) with free access to water.

-

Dosing:

-

Control Group: Administer vehicle for loperamide subcutaneously (s.c.) and vehicle for this compound orally (p.o.).

-

Opioid-Treated Group: Administer loperamide (e.g., 1-2 mg/kg, s.c.) to induce delayed gastric emptying. Administer this compound vehicle (p.o.).

-

Test Groups: Administer loperamide (e.g., 1-2 mg/kg, s.c.). After a set pre-treatment time (e.g., 30 minutes), administer varying doses of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg, p.o.).

-

-

Phenol Red Meal Administration: 60 minutes after this compound or vehicle administration, all animals receive a 1.5 mL oral gavage of the phenol red meal.

-

Sample Collection: 20 minutes after the phenol red meal administration, euthanize the animals by cervical dislocation.

-

Stomach Excision: Immediately perform a laparotomy, clamp the pylorus and cardia, and carefully excise the stomach.

-

Phenol Red Extraction:

-

Place the entire stomach in 100 mL of 0.1 N NaOH and homogenize.

-

Allow the homogenate to settle for 1 hour at room temperature.

-

Take a 5 mL aliquot of the supernatant and add 0.5 mL of 20% TCA to precipitate proteins. Centrifuge for 20 minutes.

-

Add 4 mL of 0.5 N NaOH to 3 mL of the resulting supernatant to develop the color.

-

-

Quantification:

-

Measure the absorbance of the final solution at 560 nm using a spectrophotometer.

-

A standard curve for phenol red is prepared to calculate the amount of phenol red remaining in the stomach.

-

-

Calculation of Gastric Emptying:

-

Gastric Emptying (%) = (1 - [Amount of phenol red in test stomach / Average amount of phenol red in t=0 stomachs]) x 100.

-

A separate group of animals is sacrificed immediately after receiving the phenol red meal to determine the average amount at time zero (t=0).

-

2. Clinical Evaluation of Gastric Emptying (Gastric Emptying Scintigraphy)

This protocol is based on consensus recommendations for clinical gastric emptying scintigraphy (GES) and can be adapted for trials evaluating this compound.[3][7]

Patient Preparation:

-

Medication Discontinuation: Patients should discontinue any medications that may affect gastric motility, including prokinetics and opiates, for at least 48-72 hours prior to the study, unless the study is designed to assess the efficacy of this compound in the presence of maintenance opioid therapy.[7]

-

Fasting: Patients must fast for a minimum of 4 hours before the study.

-

Blood Glucose: For diabetic patients, blood glucose levels should be below 275 mg/dL before starting the test, as hyperglycemia can delay gastric emptying.

Standardized Meal:

-

Composition: The standard meal consists of 120g of liquid egg whites (e.g., Egg Beaters®) labeled with 0.5-1.0 mCi of 99mTc-sulfur colloid, two slices of white toast with 30g of strawberry jam, and 120 mL of water.

-

Ingestion: The patient should consume the entire meal within 10 minutes.

Image Acquisition:

-

Instrumentation: A gamma camera equipped with a low-energy, high-resolution collimator is used. The energy window is centered at 140 keV with a 20% window.

-

Imaging Schedule: 1-minute static images are acquired in both anterior and posterior views immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[7]

Data Analysis:

-

Region of Interest (ROI): An ROI is drawn around the stomach on each image.

-

Decay Correction: All counts are corrected for radioactive decay back to time 0.

-

Geometric Mean Correction: The geometric mean of the anterior and posterior counts is calculated to correct for attenuation.

-

Percent Retention Calculation: The percentage of the meal remaining in the stomach at each time point is calculated relative to the counts at time 0.

-

% Retention = (Geometric Mean Counts at time X / Geometric Mean Counts at time 0) x 100.

-

Interpretation:

-

Normal Values: Gastric retention should be ≤90% at 1 hour, ≤60% at 2 hours, and ≤10% at 4 hours.

-

Delayed Gastric Emptying: Retention greater than 60% at 2 hours or greater than 10% at 4 hours indicates delayed gastric emptying.

-

Efficacy of this compound: In a clinical trial setting, the normalization or significant reduction in percent retention at these time points in the this compound group compared to a placebo group (in patients on stable opioid therapy) would indicate efficacy.

Visualizations

Caption: Signaling pathway of this compound's antagonism at the peripheral mu-opioid receptor.

Caption: Experimental workflow for a preclinical rodent gastric emptying study.

Caption: Logical relationship of this compound's dose-dependent effect on gastric emptying.

References

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. Opioid-induced constipation: advances and clinical guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastric emptying, small intestinal transit and fecal output in dystrophic (mdx) mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Peripherally Acting μ-Opioid Receptor Antagonists for the Treatment of Opioid-Related Side Effects: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The in vivo pharmacodynamics of the novel opioid receptor antagonist, TD-1211, in models of opioid-induced gastrointest… [ouci.dntb.gov.ua]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

Application Notes and Protocols for the Combined Use of Axelopran and Anti-PD-1 Therapy in Preclinical Cancer Models

For Researchers, Scientists, and Drug Development Professionals

I. Application Notes

Introduction

Immune checkpoint inhibitors (ICIs), particularly those targeting the programmed cell death protein 1 (PD-1) pathway, have revolutionized cancer treatment. However, a significant number of patients do not respond to anti-PD-1 therapy.[1] Concurrently, many cancer patients require opioid analgesics for pain management. Emerging preclinical evidence indicates that opioids can induce immunosuppression, thereby diminishing the efficacy of immunotherapies like anti-PD-1.[2][3] Morphine, a commonly used opioid, has been shown to suppress the infiltration and activity of cytotoxic CD8+ T cells within the tumor microenvironment by binding to the μ-opioid receptor (OPRM1) on these immune cells.[2][4]

Axelopran is a peripherally acting μ-opioid receptor antagonist (PAMORA) that does not cross the blood-brain barrier.[5][6] This characteristic allows it to block the immunosuppressive effects of opioids in the periphery without compromising their central analgesic properties.[3] Preclinical studies have demonstrated that the co-administration of this compound with opioids can reverse their detrimental effects on the anti-tumor immune response and synergize with anti-PD-1 therapy to enhance tumor control.[4][7] These application notes provide a detailed overview and protocols for investigating the combination of this compound and anti-PD-1 therapy in a syngeneic mouse model of oral cancer.

Principle

The combination of this compound and anti-PD-1 therapy is based on the principle of mitigating opioid-induced immunosuppression to enhance the efficacy of checkpoint blockade. Opioids, administered for cancer-related pain, bind to μ-opioid receptors on immune cells, particularly CD8+ T cells, leading to reduced infiltration into the tumor and an exhausted phenotype.[4][8] This dampens the anti-tumor immune response that anti-PD-1 therapy aims to unleash.

This compound, by selectively blocking peripheral μ-opioid receptors, prevents opioids from exerting their immunosuppressive effects on tumor-infiltrating lymphocytes.[9] This restores the immune-permissive tumor microenvironment, allowing anti-PD-1 antibodies to effectively block the PD-1/PD-L1 axis and reinvigorate cytotoxic T cell-mediated tumor cell killing. The expected outcome of this combination is a synergistic anti-tumor effect, leading to reduced tumor growth and improved survival in preclinical models.[4]

Materials

The following table outlines the necessary reagents and equipment for the described protocols.

| Category | Item |

| Cell Lines | Murine Oral Cancer (MOC1) cells |

| Animals | 6-8 week old female C57BL/6 mice |

| Therapeutic Agents | This compound (TD-1211) |

| Anti-mouse PD-1 antibody (e.g., clone RMP1-14 or 29F.1A12) | |

| Isotype control antibody (e.g., Rat IgG2a) | |

| Morphine sulfate | |

| Cell Culture | DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin |

| Tumor Implantation | Matrigel® or Geltrex™, Sterile PBS, Insulin syringes |

| Drug Administration | Sterile saline, Sterile PBS (pH 7.4), Syringes and needles (27-30G) |

| Tumor Measurement | Digital calipers |

| Tissue Processing | Collagenase D, DNase I, RPMI 1640 medium, 70µm cell strainers |

| Flow Cytometry | FACS buffer (PBS + 2% FBS), Fc block (anti-CD16/32), LIVE/DEAD™ fixable viability dye, Fluorochrome-conjugated antibodies (anti-CD45, anti-CD3, anti-CD8, anti-PD-1) |

| Equipment | Cell culture incubator, Biosafety cabinet, Centrifuge, Hemocytometer or automated cell counter, Flow cytometer, GentleMACS™ Dissociator (optional) |

II. Experimental Protocols

Protocol 1: Orthotopic Syngeneic Mouse Model of Oral Cancer